molecular formula C15H12ClFN6O B2670761 1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-98-8

1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2670761
CAS No.: 942000-98-8
M. Wt: 346.75
InChI Key: DSIMQIVAJDJJJT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea linkage between a chlorophenyl group and a fluorophenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylacetonitrile with sodium azide in the presence of a suitable catalyst.

    Urea Formation: The tetrazole derivative is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea linkage.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the urea linkage.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(4-chlorophenyl)-3-(1H-tetrazol-5-yl)methyl)urea
  • 1-(4-fluorophenyl)-3-(1H-tetrazol-5-yl)methyl)urea

Comparison: 1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both chlorophenyl and fluorophenyl-tetrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O/c16-10-1-5-12(6-2-10)19-15(24)18-9-14-20-21-22-23(14)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIMQIVAJDJJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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